4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline
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Overview
Description
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine is a chemical compound with the molecular formula C19H16N2O2S . This compound is known for its unique structure, which includes a sulfonyl group and an imine linkage. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine typically involves the reaction of 4-aminophenyl sulfone with benzaldehyde under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine linkage. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the imine linkage can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine involves its interaction with specific molecular targets. The sulfonyl group and imine linkage play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4′-Diaminodiphenyl sulfone (DDS): Known for its use in the treatment of leprosy and as a hardener for epoxy resins.
N-Acetyl-4,4’-diaminodiphenylsulfone: A derivative of DDS with similar properties.
Uniqueness
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine is unique due to its imine linkage, which imparts distinct chemical and biological properties. This differentiates it from other sulfonyl-containing compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16N2O2S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[4-(benzylideneamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C19H16N2O2S/c20-16-6-10-18(11-7-16)24(22,23)19-12-8-17(9-13-19)21-14-15-4-2-1-3-5-15/h1-14H,20H2 |
InChI Key |
DIKDAECHMPHKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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